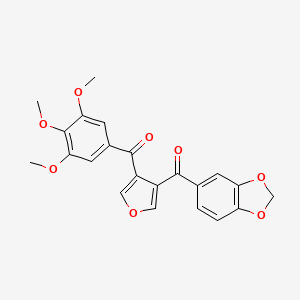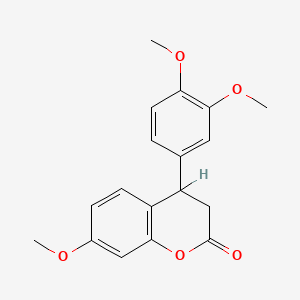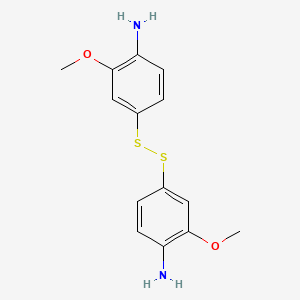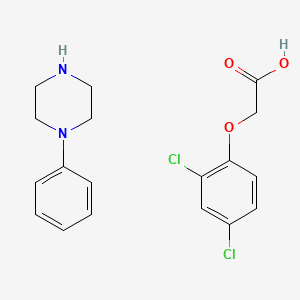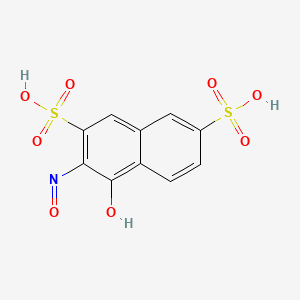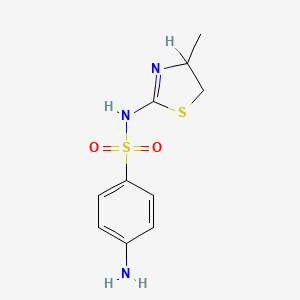
Benzenesulfonamide, 4-amino-N-(4,5-dihydro-4-methyl-2-thiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 4-amino-N-(4,5-dihydro-4-methyl-2-thiazolyl)- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has shown potential in various scientific research applications, including its use as an anticancer and antimicrobial agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-amino-N-(4,5-dihydro-4-methyl-2-thiazolyl)- typically involves the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium . The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, 4-amino-N-(4,5-dihydro-4-methyl-2-thiazolyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of benzenesulfonamide, 4-amino-N-(4,5-dihydro-4-methyl-2-thiazolyl)- involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in maintaining pH balance in tumor cells . By inhibiting CA IX, the compound disrupts the pH regulation in cancer cells, leading to cell death. This selective inhibition makes it a promising candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide derivatives: These compounds share a similar sulfonamide structure but differ in their substituents, leading to variations in their biological activities.
Thiazole derivatives: Compounds containing the thiazole ring, which is also present in benzenesulfonamide, 4-amino-N-(4,5-dihydro-4-methyl-2-thiazolyl)-, exhibit diverse biological activities.
Uniqueness
The uniqueness of benzenesulfonamide, 4-amino-N-(4,5-dihydro-4-methyl-2-thiazolyl)- lies in its dual functionality, combining the sulfonamide and thiazole moieties. This combination enhances its ability to selectively inhibit enzymes like CA IX, making it a valuable compound for targeted anticancer therapy .
Propiedades
Número CAS |
5433-70-5 |
|---|---|
Fórmula molecular |
C10H13N3O2S2 |
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
4-amino-N-(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H13N3O2S2/c1-7-6-16-10(12-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-5,7H,6,11H2,1H3,(H,12,13) |
Clave InChI |
VAIIMGALFRVSDB-UHFFFAOYSA-N |
SMILES canónico |
CC1CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


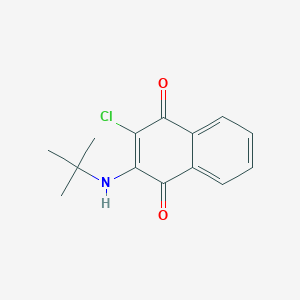


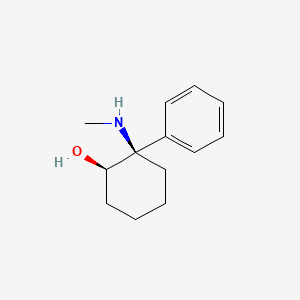


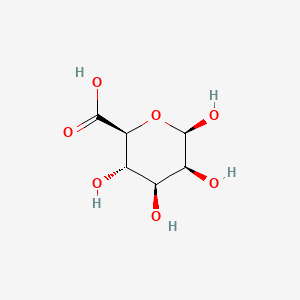
![2-{1-[(Diphenylacetyl)amino]-2-ethoxy-2-oxoethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B15194770.png)
